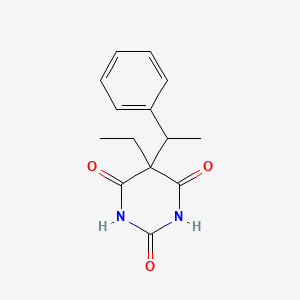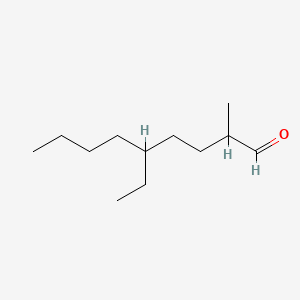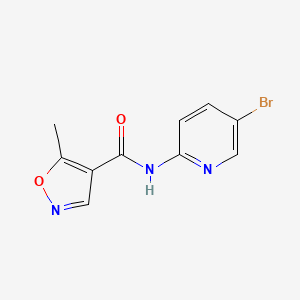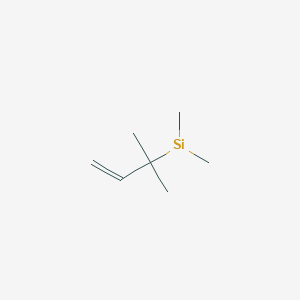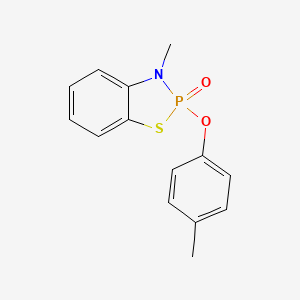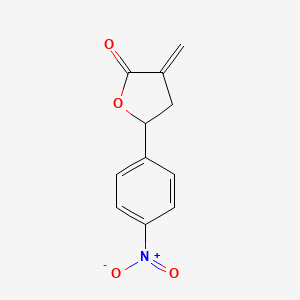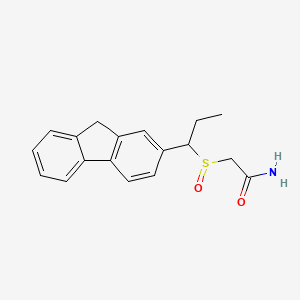
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide is a chemical compound with the molecular formula C17H17NO2S It is characterized by the presence of a fluorenyl group attached to a propyl chain, which is further connected to a sulfinyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-fluorene, propyl bromide, and acetamide.
Formation of Fluorenylpropyl Intermediate: The first step involves the alkylation of 9H-fluorene with propyl bromide in the presence of a strong base like sodium hydride (NaH) to form 1-(9H-fluoren-2-yl)propane.
Oxidation to Sulfoxide: The intermediate is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide, 1-(9H-fluoren-2-yl)propyl sulfoxide.
Acetamidation: Finally, the sulfoxide is reacted with acetamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The fluorenyl group may contribute to the compound’s ability to intercalate with DNA, potentially leading to its biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: Similar structure with an acetamide group attached to a fluorenyl moiety.
1-(9H-Fluoren-2-yl)propyl sulfoxide: Intermediate in the synthesis of 2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide.
9H-Fluoren-2-yl isocyanate: Contains the fluorenyl group but with an isocyanate functional group.
Uniqueness
This compound is unique due to the presence of both a sulfinyl group and an acetamide moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications.
Propiedades
Número CAS |
72322-82-8 |
|---|---|
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[1-(9H-fluoren-2-yl)propylsulfinyl]acetamide |
InChI |
InChI=1S/C18H19NO2S/c1-2-17(22(21)11-18(19)20)13-7-8-16-14(10-13)9-12-5-3-4-6-15(12)16/h3-8,10,17H,2,9,11H2,1H3,(H2,19,20) |
Clave InChI |
KGTZDUFDYTWUAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


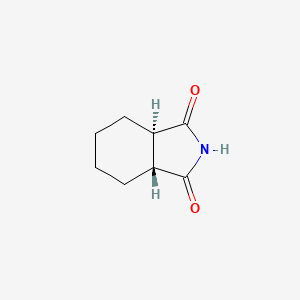

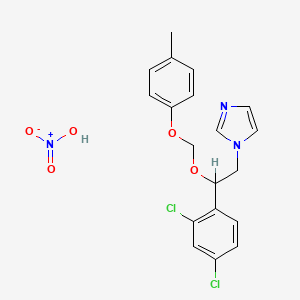
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)

